molecular formula C25H16BrClN2O2S2 B2798516 2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one CAS No. 866015-59-0

2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one

Cat. No. B2798516
CAS RN: 866015-59-0
M. Wt: 555.89
InChI Key: ORFCGTJQHHFKAD-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H16BrClN2O2S2 and its molecular weight is 555.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclization

Research on compounds structurally related to 2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one includes the synthesis and heterocyclization of pyrimidin-4(3H)-ones. These compounds are synthesized through the alkylation of sodium dihydropyrimidine-2-thiolates, leading to the formation of various heterocyclic compounds. These synthetic routes provide a foundation for developing pharmacologically active compounds (Frolova et al., 2016).

Antitumor and Antibacterial Agents

Another study synthesized 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase (TS), showcasing antitumor and antibacterial activities. These compounds, with various phenylsulfanyl substitutions, were evaluated against multiple strains and showed significant inhibitory activities, highlighting their potential as therapeutic agents (Gangjee et al., 1996).

Anticancer Activity

Further research into the synthesis of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has demonstrated potent anticancer activity against various human cancer cell lines. These studies suggest the potential for these compounds to serve as bases for developing new anticancer drugs, with some derivatives showing activity comparable to established chemotherapy agents (Hafez & El-Gazzar, 2017).

Polyimide Synthesis

Research also extends to the field of materials science, where derivatives of the compound have been used in the synthesis of transparent aromatic polyimides with high refractive indices. These materials exhibit good thermomechanical stabilities, indicating their usefulness in optical applications (Tapaswi et al., 2015).

Dual Inhibitory Activity

Another significant application involves the synthesis of compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing promise in cancer therapy by inhibiting key enzymes involved in nucleotide synthesis (Gangjee et al., 2008).

properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16BrClN2O2S2/c26-17-11-9-15(10-12-17)20(30)14-32-25-28-22-18-6-2-4-8-21(18)33-23(22)24(31)29(25)13-16-5-1-3-7-19(16)27/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFCGTJQHHFKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C4=CC=CC=C4S3)N=C2SCC(=O)C5=CC=C(C=C5)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one

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